molecular formula C18H14BrN5OS B3405478 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1359004-99-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide

Cat. No. B3405478
CAS RN: 1359004-99-1
M. Wt: 428.3
InChI Key: MDAOCPRNTOTEMF-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its DNA intercalation activities as an anticancer agent . The compound has been evaluated against HepG2, HCT-116, and MCF-7 cells .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and evaluation of novel compounds . The process includes molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . The compound has been designed with different substituents to enhance its anticancer properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives are complex and require careful planning and execution . The reactions involve the use of various reagents and conditions to achieve the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . The presence of different substituents on the molecule can affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide” involves the intercalation of DNA . This process disrupts the normal functioning of the DNA, leading to the death of cancer cells .

Future Directions

The future directions for the research on “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide” involve the design, optimization, and investigation of more potent anticancer analogs . The compound may serve as a template for the development of new drugs with improved efficacy and selectivity .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-6-7-13(12(19)8-11)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOCPRNTOTEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide
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2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide
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2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 4
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2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 6
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide

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